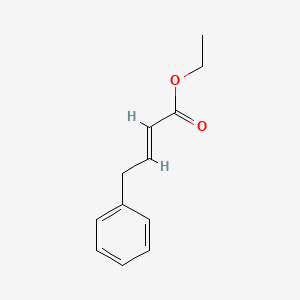
Sulphur Brown 10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulphur Brown 10, also known as C.I. 53056, is a synthetic dye primarily used in the textile industry. It is a member of the sulphur dyes, which are known for their ability to produce deep, rich colors on fabrics. This compound is characterized by its brown hue and is commonly used for dyeing cotton, hemp, viscose, and other cellulosic fibers .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction typically involves heating 4-methylbenzene-1,3-diamine with sulphur at high temperatures (210-250°C) for an extended period (15 hours). The product is then dissolved in sodium sulfide and sodium hydroxide solution, followed by the addition of salt and further heating to 240-250°C .
Industrial Production Methods
In industrial settings, the production of Sulphur Brown 10 involves large-scale thionation processes. The raw materials, such as 4-methylbenzene-1,3-diamine and sulphur, are subjected to controlled heating and reaction conditions to ensure consistent quality and yield. The final product is typically a deep brown powder that is insoluble in water but soluble in sodium sulfide solution .
Chemical Reactions Analysis
Types of Reactions
Sulphur Brown 10 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different colored compounds.
Substitution: The dye can participate in substitution reactions, where functional groups on the dye molecule are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.
Reducing Agents: Sodium sulfide, sodium dithionite.
Reaction Conditions: High temperatures (210-250°C) and alkaline conditions are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the dye, which exhibit different shades and solubility properties .
Scientific Research Applications
Sulphur Brown 10 has several applications in scientific research:
Chemistry: Used as a reagent in various chemical analyses and reactions.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for potential antimicrobial properties.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of leather and paper
Mechanism of Action
The mechanism of action of Sulphur Brown 10 involves its interaction with fibers and other substrates. The dye molecules form strong bonds with the fibers, resulting in a stable and durable coloration. The molecular targets include the hydroxyl groups on cellulose fibers, which interact with the dye through hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Sulphur Black 1: Known for its deep black color and used in similar applications.
Sulphur Blue 7: Produces a blue hue and is used for dyeing cellulosic fibers.
Sulphur Green 14: Provides green shades and is used in the textile industry.
Uniqueness
Sulphur Brown 10 is unique due to its specific brown hue and its ability to produce consistent and durable coloration on a variety of fibers. Its synthesis and application processes are well-established, making it a reliable choice for industrial dyeing purposes .
Properties
CAS No. |
1326-51-8 |
|---|---|
Molecular Formula |
C7H6F3N3O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



